4-(Octyloxy)cinnamic acid
Overview
Description
4-(Octyloxy)cinnamic acid is an organic compound with the molecular formula C₁₇H₂₄O₃. It is a derivative of cinnamic acid, characterized by the presence of an octyloxy group attached to the phenyl ring. This compound is known for its versatile applications in organic synthesis and as an intermediate in the production of various fine chemicals .
Mechanism of Action
Target of Action
Cinnamic acid and its derivatives have been reported to exhibit beneficial potential in the suppression of various diseases, including cancer . The compound interacts with multiple targets, including metabolic recombination and immune microenvironment regulation .
Mode of Action
Cinnamic acid derivatives have been reported to interact with their targets, leading to changes in cellular functions . For instance, some cinnamic acid derivatives have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall .
Biochemical Pathways
Cinnamic acid derivatives, including 4-(Octyloxy)cinnamic acid, are involved in the phenylpropanoid pathway. Cinnamic acid 4-hydroxylase (C4H), a cytochrome P450-dependent hydroxylase, catalyzes the formation of 4-coumaric acid from trans-cinnamic acid . This reaction is a key step in the biosynthesis of phenylpropanoids, which play essential roles in plant structure construction, development, and defense .
Pharmacokinetics
Studies on cinnamic acid have shown that it undergoes β-oxidative and reductive metabolism on its acyl side chain . This metabolism occurs mainly in mitochondria and is highly dependent on ATP, CoA, and NAD+ . The presence of fatty acids and NADH can inhibit this β-oxidative metabolism .
Result of Action
Cinnamic acid and its derivatives have been reported to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties . Some cinnamic acid derivatives have shown potent anti-TB activity, significant antibacterial activity, and potent anticancer activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, some studies have shown that trans-cinnamaldehyde, a cinnamic acid derivative, is unstable when exposed to air because the unsaturated aldehyde is easily oxidized to cinnamic acid, resulting in volatile loss . In vivo, trans-cinnamaldehyde can be catalyzed to cinnamic acid by an enzyme, which is an irreversible catalytic reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Octyloxy)cinnamic acid can be synthesized through several methods. One common approach involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base. For instance, p-bromoanisole can be reacted with octyl-acrylate in an inert solvent, using a base and a coupling catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Octyloxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(Octyloxy)cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: It is used in the study of biological pathways and as a precursor for bioactive compounds.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the manufacture of specialty chemicals and as an intermediate in the production of high-quality reagents .
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound, which lacks the octyloxy group.
4-Methoxycinnamic acid: Contains a methoxy group instead of an octyloxy group.
4-Hydroxycinnamic acid: Features a hydroxy group on the phenyl ring.
Uniqueness
4-(Octyloxy)cinnamic acid is unique due to the presence of the octyloxy group, which imparts distinct physical and chemical properties. This modification enhances its solubility in organic solvents and its ability to interact with lipid membranes, making it a valuable compound in various applications .
Properties
IUPAC Name |
(E)-3-(4-octoxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-2-3-4-5-6-7-14-20-16-11-8-15(9-12-16)10-13-17(18)19/h8-13H,2-7,14H2,1H3,(H,18,19)/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMZUSZBMGHSEB-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258894 | |
Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99196-58-4 | |
Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99196-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-[4-(Octyloxy)phenyl]-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401258894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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